N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide
Description
N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide is a complex organic compound with a unique structure that includes ethoxyphenoxy and difluorohydroxypiperidine groups
Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c1-2-27-14-7-9-15(10-8-14)28-17-6-4-3-5-16(17)23-19(26)24-12-11-18(25)20(21,22)13-24/h3-10,18,25H,2,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDXUCAZKSNFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)N3CCC(C(C3)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with a suitable halogenated benzene derivative under basic conditions to form the ethoxyphenoxy intermediate.
Coupling with Piperidine Derivative: The ethoxyphenoxy intermediate is then coupled with a piperidine derivative that contains the difluoro and hydroxyl groups.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets. As a c-MYC inhibitor, it targets cysteine 171 within the MYC protein, leading to the inhibition of MYC transcriptional activity. This results in the downregulation of multiple MYC transcriptional targets and impairs tumorigenesis .
Comparison with Similar Compounds
N-[2-(4-ethoxyphenoxy)phenyl]-3,3-difluoro-4-hydroxypiperidine-1-carboxamide can be compared with other c-MYC inhibitors and compounds with similar structural features:
Phenylboronic Acid Derivatives: These compounds are used in similar applications, such as molecular docking studies and as intermediates in organic synthesis.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities, including anticancer properties.
By comparing these compounds, the unique structural features and specific interactions of this compound can be highlighted, showcasing its potential advantages in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
